Cas no 111004-07-0 ((2R)-2-amino-3-(4-hydroxyphenyl)propanamide)

(2R)-2-amino-3-(4-hydroxyphenyl)propanamide Chemical and Physical Properties
Names and Identifiers
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- Benzenepropanamide, α-amino-4-hydroxy-, (αR)-
- D-Tyrosinamide
- D-Tyrosineamide
- (2R)-2-amino-3-(4-hydroxyphenyl)propanamide
- Tyrosinamide, D-
- UNII-V6V43M79GL
- BENZENEPROPANAMIDE, .ALPHA.-AMINO-4-HYDROXY-, (.ALPHA.R)-
- H-D-TYR-NH2 HCL
- 111004-07-0
- (R)-2-Amino-3-(4-hydroxyphenyl)propanamide
- EN300-1703713
- AS-70282
- SCHEMBL3241485
- V6V43M79GL
- Benzenepropanamide, alpha-amino-4-hydroxy-, (alphaR)-
- AKOS030213048
-
- Inchi: 1S/C9H12N2O2/c10-8(9(11)13)5-6-1-3-7(12)4-2-6/h1-4,8,12H,5,10H2,(H2,11,13)/t8-/m1/s1
- InChI Key: PQFMNVGMJJMLAE-MRVPVSSYSA-N
- SMILES: C(C1C=CC(O)=CC=1)[C@@H](N)C(=O)N
Computed Properties
- Exact Mass: 180.089877630g/mol
- Monoisotopic Mass: 180.089877630g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.6
- Topological Polar Surface Area: 89.3Ų
Experimental Properties
- Density: 1.268±0.06 g/cm3(Predicted)
- Boiling Point: 437.7±40.0 °C(Predicted)
- pka: 9.97±0.15(Predicted)
(2R)-2-amino-3-(4-hydroxyphenyl)propanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1703713-0.5g |
(2R)-2-amino-3-(4-hydroxyphenyl)propanamide |
111004-07-0 | 0.5g |
$608.0 | 2023-09-20 | ||
Enamine | EN300-1703713-0.1g |
(2R)-2-amino-3-(4-hydroxyphenyl)propanamide |
111004-07-0 | 0.1g |
$558.0 | 2023-09-20 | ||
Enamine | EN300-1703713-10.0g |
(2R)-2-amino-3-(4-hydroxyphenyl)propanamide |
111004-07-0 | 10g |
$2718.0 | 2023-06-04 | ||
Enamine | EN300-1703713-5g |
(2R)-2-amino-3-(4-hydroxyphenyl)propanamide |
111004-07-0 | 5g |
$1833.0 | 2023-09-20 | ||
Enamine | EN300-1703713-10g |
(2R)-2-amino-3-(4-hydroxyphenyl)propanamide |
111004-07-0 | 10g |
$2718.0 | 2023-09-20 | ||
Enamine | EN300-1703713-1g |
(2R)-2-amino-3-(4-hydroxyphenyl)propanamide |
111004-07-0 | 1g |
$633.0 | 2023-09-20 | ||
Enamine | EN300-1703713-0.25g |
(2R)-2-amino-3-(4-hydroxyphenyl)propanamide |
111004-07-0 | 0.25g |
$583.0 | 2023-09-20 | ||
Enamine | EN300-1703713-0.05g |
(2R)-2-amino-3-(4-hydroxyphenyl)propanamide |
111004-07-0 | 0.05g |
$532.0 | 2023-09-20 | ||
Enamine | EN300-1703713-2.5g |
(2R)-2-amino-3-(4-hydroxyphenyl)propanamide |
111004-07-0 | 2.5g |
$1238.0 | 2023-09-20 | ||
Enamine | EN300-1703713-1.0g |
(2R)-2-amino-3-(4-hydroxyphenyl)propanamide |
111004-07-0 | 1g |
$633.0 | 2023-06-04 |
(2R)-2-amino-3-(4-hydroxyphenyl)propanamide Related Literature
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Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013
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Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
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3. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
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He Gong,Xiaohong Li Analyst, 2011,136, 2242-2246
Additional information on (2R)-2-amino-3-(4-hydroxyphenyl)propanamide
Professional Introduction to (2R)-2-amino-3-(4-hydroxyphenyl)propanamide (CAS No. 111004-07-0)
(2R)-2-amino-3-(4-hydroxyphenyl)propanamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural properties and potential biological activities. This compound, identified by its CAS number 111004-07-0, belongs to a class of molecules that exhibit promising characteristics for further research and development in medicinal applications.
The molecular structure of (2R)-2-amino-3-(4-hydroxyphenyl)propanamide consists of an amide functional group attached to a propanamide backbone, with a (2R) configuration at the second carbon atom. This stereochemical arrangement is crucial for its biological interactions, as enantiomeric purity plays a vital role in determining the efficacy and safety of pharmaceutical compounds. The presence of a hydroxyl group at the para position of the phenyl ring adds another layer of complexity, influencing both the solubility and reactivity of the molecule.
In recent years, there has been growing interest in exploring the pharmacological potential of amide derivatives, particularly those with chiral centers. Studies have shown that compounds like (2R)-2-amino-3-(4-hydroxyphenyl)propanamide may exhibit inhibitory effects on various enzymatic pathways, making them candidates for therapeutic intervention in inflammatory diseases, neurodegenerative disorders, and other conditions characterized by aberrant enzymatic activity.
One of the most compelling aspects of (2R)-2-amino-3-(4-hydroxyphenyl)propanamide is its potential role as a scaffold for drug discovery. Researchers have utilized computational modeling and high-throughput screening techniques to identify analogs with enhanced binding affinity and improved pharmacokinetic profiles. These efforts have led to the identification of novel derivatives that show promise in preclinical studies, particularly in models of pain management and anti-inflammatory responses.
The hydroxyl group at the para position of the phenyl ring in (2R)-2-amino-3-(4-hydroxyphenyl)propanamide is particularly noteworthy, as it can participate in hydrogen bonding interactions with biological targets. This feature has been exploited in the design of molecules that interact with receptors and enzymes involved in metabolic pathways. For instance, studies suggest that this compound may modulate the activity of cytochrome P450 enzymes, which are critical for drug metabolism and detoxification processes.
Furthermore, the stereochemistry at the chiral center has been shown to significantly influence the pharmacological properties of amide-based compounds. The (2R) configuration in (2R)-2-amino-3-(4-hydroxyphenyl)propanamide appears to enhance its binding affinity to certain biological targets while minimizing off-target effects. This selectivity is a key factor in developing drugs with improved therapeutic indices.
The synthesis of (2R)-2-amino-3-(4-hydroxyphenyl)propanamide presents unique challenges due to its chiral nature and functional group compatibility. Advanced synthetic methodologies, including asymmetric catalysis and enantioselective reactions, have been employed to achieve high enantiomeric purity. These techniques are essential for ensuring that the final product exhibits the desired biological activity without unwanted side effects.
In conclusion, (2R)-2-amino-3-(4-hydroxyphenyl)propanamide (CAS No. 111004-07-0) represents a significant compound in pharmaceutical research, with its unique structural features offering potential benefits in therapeutic applications. Ongoing studies continue to explore its pharmacological profile and develop novel derivatives with enhanced efficacy and safety profiles. As our understanding of molecular interactions advances, compounds like this are poised to play a crucial role in addressing complex diseases and improving patient outcomes.
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